molecular formula C22H17N3O6S3 B6494036 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-ethoxybenzoate CAS No. 877642-65-4

4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-ethoxybenzoate

Cat. No.: B6494036
CAS No.: 877642-65-4
M. Wt: 515.6 g/mol
InChI Key: DWXRVPOQBHSOLR-UHFFFAOYSA-N
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Description

4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-ethoxybenzoate is a heterocyclic compound featuring a pyran core substituted with a 4-ethoxybenzoate ester and a thiophene-amido-thiadiazole moiety. Its molecular formula, C₂₃H₁₉N₃O₆S₃ (calculated from analogous structures ), suggests moderate lipophilicity due to the presence of sulfur atoms and aromatic systems. While direct biological data for this compound are unavailable in the provided evidence, structural analogs highlight its relevance in medicinal chemistry research.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S3/c1-2-29-14-7-5-13(6-8-14)20(28)31-17-11-30-15(10-16(17)26)12-33-22-25-24-21(34-22)23-19(27)18-4-3-9-32-18/h3-11H,2,12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXRVPOQBHSOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Pyran 4-ethoxybenzoate, thiophene-amido-thiadiazole ~531 (estimated) Not reported
4-oxo-6-...3,4-dimethoxybenzoate Pyran 3,4-dimethoxybenzoate, thiophene-amido-thiadiazole 531.58 Not reported
Thiadiazole-pyrazole-sulfonamides Pyrazole 5-phenyl-1,3,4-thiadiazole, sulfonamide ~450–500 (estimated) Anti-inflammatory
Thiophene-pyrimidine-sulfonamides Pyrimidine Thieno-pyrimidine, sulfonamide ~500–550 (estimated) Antimicrobial

Key Observations :

  • Thiadiazole vs. Pyrimidine Cores : Thiadiazole-linked compounds (e.g., ) exhibit anti-inflammatory activity, whereas pyrimidine-thiophene hybrids (e.g., ) show antimicrobial effects. The target’s pyran core may confer distinct pharmacokinetic properties.

Physicochemical Properties

  • Lipophilicity : The thiophene-amido-thiadiazole group increases logP relative to sulfonamide-based analogs, possibly enhancing membrane permeability .

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